2,3-Difluoro-4-hydroxybenzaldehyde
Overview
Description
2,3-Difluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a hydroxyl group is present at the 4th position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the demethylation of 2,3-Difluoro-4-methoxybenzaldehyde using boron tribromide (BBr3) in an anhydrous solvent such as dichloromethane. The reaction typically proceeds at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include the use of fluorinating agents and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2,3-Difluoro-4-hydroxybenzoic acid.
Reduction: 2,3-Difluoro-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2,3-Difluoro-4-methoxybenzaldehyde
- 3,5-Difluoro-4-hydroxybenzaldehyde
- 2,4-Difluorobenzaldehyde
Comparison: 2,3-Difluoro-4-hydroxybenzaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow for diverse chemical reactivity. Compared to its analogs, the compound’s specific substitution pattern provides distinct electronic and steric properties, making it valuable for targeted synthetic applications .
Properties
IUPAC Name |
2,3-difluoro-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGPDDPEVRJSFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630621 | |
Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676500-39-3 | |
Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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